molecular formula C8H12 B11748357 (3Z)-Oct-3-EN-5-yne

(3Z)-Oct-3-EN-5-yne

Cat. No.: B11748357
M. Wt: 108.18 g/mol
InChI Key: DEDXOXBKCFZRJB-ALCCZGGFSA-N
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Description

(3Z)-Oct-3-EN-5-yne is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-Oct-3-EN-5-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific reaction conditions. This can be achieved through various catalytic processes, such as palladium-catalyzed coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-Oct-3-EN-5-yne undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different saturated or unsaturated products.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts like palladium or platinum are typical for reducing the triple bond.

    Substitution: Halogenation reactions using halogens like chlorine or bromine are common for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(3Z)-Oct-3-EN-5-yne has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-Oct-3-EN-5-yne involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of both the double and triple bonds, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    (3E)-Oct-3-EN-5-yne: An isomer with the same molecular formula but different spatial arrangement of the double bond.

    1-Octyne: A similar alkyne with a single triple bond.

    3-Octene: A similar alkene with a single double bond.

Uniqueness

(3Z)-Oct-3-EN-5-yne is unique due to the presence of both a double bond and a triple bond in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications.

Properties

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(Z)-oct-3-en-5-yne

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h5,7H,3-4H2,1-2H3/b7-5-

InChI Key

DEDXOXBKCFZRJB-ALCCZGGFSA-N

Isomeric SMILES

CC/C=C\C#CCC

Canonical SMILES

CCC=CC#CCC

Origin of Product

United States

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